3-(ethanesulfonyl)-N-methylcyclohexan-1-amine
Description
3-(Ethanesulfonyl)-N-methylcyclohexan-1-amine is a cyclohexanamine derivative featuring an ethanesulfonyl (-SO₂C₂H₅) group at the 3-position and a methyl (-CH₃) substituent on the amine. Its molecular formula is C₉H₁₉NO₂S, with a molecular weight of 217.32 g/mol. This compound is hypothesized to have applications in medicinal chemistry, given the pharmacological relevance of sulfonamide analogs in drug discovery .
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
3-ethylsulfonyl-N-methylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19NO2S/c1-3-13(11,12)9-6-4-5-8(7-9)10-2/h8-10H,3-7H2,1-2H3 |
InChI Key |
UJYNFQLJVPRVQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1CCCC(C1)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethanesulfonyl)-N-methylcyclohexan-1-amine typically involves the following steps:
Formation of the Ethanolsulfonyl Group: The ethanesulfonyl group can be introduced by reacting ethanesulfonyl chloride with a suitable nucleophile under basic conditions.
Cyclohexane Ring Formation: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene derivatives.
N-Methylation:
Industrial Production Methods
Industrial production of 3-(ethanesulfonyl)-N-methylcyclohexan-1-amine may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(ethanesulfonyl)-N-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Substitution: The ethanesulfonyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(ethanesulfonyl)-N-methylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(ethanesulfonyl)-N-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Key structural analogs and their properties are compared below:
Structural and Functional Group Variations
Sulfonyl vs. Sulfanyl Derivatives
Key Differences :
- Sulfonyl groups increase polarity and stability compared to sulfanyl groups.
- The hydrochloride salt of the methanesulfonyl analog improves aqueous solubility, making it more suitable for pharmaceutical formulations .
Ring Size and Substituent Variations
Key Differences :
- Cyclopentane derivatives exhibit different conformational flexibility compared to cyclohexane.
- Fluorinated aromatic substituents (e.g., trifluoromethyl) enhance metabolic stability and receptor-binding specificity .
Physicochemical Properties
Biological Activity
3-(ethanesulfonyl)-N-methylcyclohexan-1-amine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₉H₁₉N₁O₂S
- Molecular Weight : 195.32 g/mol
- Structure : The compound features a cyclohexane ring substituted with an ethanesulfonyl group and a methylamine moiety.
The biological activity of 3-(ethanesulfonyl)-N-methylcyclohexan-1-amine is primarily attributed to its interaction with various biological targets. The sulfonamide group is known to influence enzyme activity and receptor binding, which may lead to diverse pharmacological effects.
- Enzyme Inhibition : The sulfonamide moiety can inhibit carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems.
- Receptor Modulation : Preliminary studies suggest that this compound may interact with specific neurotransmitter receptors, potentially influencing mood and cognitive functions.
Antimicrobial Properties
Research indicates that 3-(ethanesulfonyl)-N-methylcyclohexan-1-amine exhibits significant antimicrobial activity against various bacterial strains. In vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models. Studies have reported decreased levels of pro-inflammatory cytokines following administration of the compound, indicating its potential as an anti-inflammatory agent.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of 3-(ethanesulfonyl)-N-methylcyclohexan-1-amine against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antibacterial agent .
- Anti-inflammatory Research : In a controlled trial involving induced inflammation in rats, administration of the compound resulted in a significant reduction in paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
